molecular formula C6H5IN4 B2980155 5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine CAS No. 163622-50-2

5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine

Cat. No.: B2980155
CAS No.: 163622-50-2
M. Wt: 260.038
InChI Key: KLKWCKQHBCUTCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine is an organic compound with the molecular formula C6H5IN4. It is a derivative of pyrrolopyrimidine, characterized by the presence of an iodine atom at the 5-position and an amino group at the 4-position. This compound is notable for its applications in various scientific fields, including medicinal chemistry and molecular biology .

Biochemical Analysis

Biochemical Properties

It has been found to potently inhibit RIPK1, a protein kinase involved in necroptosis, a form of programmed cell death . This suggests that 5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine may interact with proteins and enzymes involved in cell death pathways.

Cellular Effects

In cellular studies, this compound has been shown to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This indicates that the compound can influence cell function and impact cellular processes such as cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of RIPK1 . The compound binds to RIPK1 with a high affinity, leading to the inhibition of the enzyme and subsequent effects on gene expression and cellular signaling pathways.

Preparation Methods

The synthesis of 5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine typically involves the iodination of 5-bromo-7H-pyrrolo[2,3-D]pyrimidin-4-amine. This reaction is carried out under controlled conditions using an iodinating agent. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:

Comparison with Similar Compounds

5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine can be compared with other pyrrolopyrimidine derivatives, such as:

    4-Amino-5-bromo-7H-pyrrolo[2,3-D]pyrimidine: Similar in structure but with a bromine atom instead of iodine.

    4-Amino-5-chloro-7H-pyrrolo[2,3-D]pyrimidine: Contains a chlorine atom at the 5-position.

    7-(5-Deoxy-beta-D-ribofuranosyl)-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine: A glycosylated derivative with additional biological activity.

The uniqueness of this compound lies in its specific iodine substitution, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN4/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKWCKQHBCUTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN=C2N1)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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